Cas no 2172375-41-4 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid)

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid structure
2172375-41-4 structure
商品名:2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid
CAS番号:2172375-41-4
MF:C25H26N4O6
メガワット:478.497146129608
CID:6507598
PubChem ID:165459535

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid
    • EN300-1511706
    • 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
    • 2172375-41-4
    • インチ: 1S/C25H26N4O6/c1-34-17(10-23(30)28-16-11-27-29(13-16)14-24(31)32)12-26-25(33)35-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,11,13,17,22H,10,12,14-15H2,1H3,(H,26,33)(H,28,30)(H,31,32)
    • InChIKey: GORKZKGMQOYQFR-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(CC(NC1C=NN(CC(=O)O)C=1)=O)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 478.18523456g/mol
  • どういたいしつりょう: 478.18523456g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 11
  • 複雑さ: 730
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 132Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1511706-250mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
2172375-41-4
250mg
$3099.0 2023-09-27
Enamine
EN300-1511706-2500mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
2172375-41-4
2500mg
$6602.0 2023-09-27
Enamine
EN300-1511706-500mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
2172375-41-4
500mg
$3233.0 2023-09-27
Enamine
EN300-1511706-1.0g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
2172375-41-4
1g
$0.0 2023-06-06
Enamine
EN300-1511706-10000mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
2172375-41-4
10000mg
$14487.0 2023-09-27
Enamine
EN300-1511706-50mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
2172375-41-4
50mg
$2829.0 2023-09-27
Enamine
EN300-1511706-100mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
2172375-41-4
100mg
$2963.0 2023-09-27
Enamine
EN300-1511706-1000mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
2172375-41-4
1000mg
$3368.0 2023-09-27
Enamine
EN300-1511706-5000mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
2172375-41-4
5000mg
$9769.0 2023-09-27

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid 関連文献

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2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acidに関する追加情報

Comprehensive Analysis of 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid (CAS No. 2172375-41-4)

The compound 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid (CAS No. 2172375-41-4) is a highly specialized chemical entity with significant applications in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable tool for solid-phase peptide synthesis (SPPS). Researchers and chemists frequently search for this compound due to its role in drug discovery and bioconjugation, aligning with the growing demand for precision medicine and targeted therapies.

One of the most searched questions in the field of organic chemistry is how to efficiently incorporate Fmoc-protected amino acids into complex molecules. The 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid addresses this need by providing a stable intermediate for peptide chain elongation. Its methoxybutanamido and pyrazol-1-yl moieties further enhance its utility in designing bioactive compounds, a topic of high interest in AI-driven drug design platforms.

In the context of green chemistry, this compound is also gaining attention for its potential in sustainable synthesis. With the rise of environmentally friendly lab practices, researchers are exploring how CAS No. 2172375-41-4 can be used in low-waste processes. This aligns with global trends toward reducing carbon footprints in pharmaceutical manufacturing, a frequently discussed topic in scientific forums and search engine queries.

The Fmoc group in 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid is particularly noteworthy for its UV-detection properties, making it a preferred choice for high-performance liquid chromatography (HPLC) applications. This feature is critical for quality control in biopharmaceutical production, another area where users often seek detailed information. The compound's compatibility with automated synthesis systems further enhances its relevance in modern lab automation workflows.

Another trending topic related to this compound is its role in click chemistry and ligand design. As the scientific community focuses on multifunctional molecules, the pyrazol-1-yl segment of CAS No. 2172375-41-4 offers versatile binding sites for metal coordination and catalysis. This has sparked interest in material science and nanotechnology applications, where users frequently search for innovative building blocks.

In summary, 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid (CAS No. 2172375-41-4) is a multifaceted compound with broad applicability in drug development, sustainable chemistry, and advanced material design. Its alignment with current research trends and frequent search queries underscores its importance in both academic and industrial settings.

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